molecular formula C3H8OS B090344 1-Mercapto-2-propanol CAS No. 1068-47-9

1-Mercapto-2-propanol

Cat. No.: B090344
CAS No.: 1068-47-9
M. Wt: 92.16 g/mol
InChI Key: FETFXNFGOYOOSP-UHFFFAOYSA-N
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Description

1-Mercapto-2-propanol, also known as 1-mercaptopropan-2-ol, is an organic compound with the molecular formula C3H8OS and a molecular weight of 92.16 g/mol . It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Mercapto-2-propanol is primarily used as a chain transferring agent . It interacts with polymeric chains, particularly those formed by hydrogen-bonded 1,2-propanols . The compound’s primary role is to modulate the molecular weight and chain length of these polymers .

Mode of Action

The compound’s mode of action is based on its ability to form bonds with polymeric chains . As a chain transferring agent, this compound can interrupt the growth of a polymer chain and initiate the formation of a new chain . This results in polymers with lower molecular weight and shorter chain length .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of certain polymers . The compound’s ability to form bonds with polymeric chains and alter their properties suggests that it may influence various biochemical pathways related to polymer synthesis and degradation .

Pharmacokinetics

Given its molecular weight and structure , it’s likely that the compound is absorbed and distributed throughout the body following administration. The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the body’s enzymatic processes.

Result of Action

The primary result of this compound’s action is the formation of polymers with low molecular weight and short chain length . This can have various implications depending on the specific context and application. For instance, in the field of materials science, such polymers might exhibit different physical and chemical properties compared to their high molecular weight counterparts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include temperature, pH, and the presence of other chemical entities. For instance, the compound’s ability to act as a chain transferring agent might be affected by the concentration of the polymer and the specific conditions under which the reaction takes place .

Preparation Methods

1-Mercapto-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product .

Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carefully controlled to optimize yield and purity, with subsequent purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

1-Mercapto-2-propanol undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: The hydroxyl group (-OH) can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents include alkyl halides and tosylates.

    Addition: The compound can undergo addition reactions with electrophiles, such as aldehydes and ketones, to form thioacetals and thioketals.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields disulfides, while reduction with lithium aluminum hydride produces the corresponding alkane .

Scientific Research Applications

Comparison with Similar Compounds

1-Mercapto-2-propanol can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups and its versatility in various applications. Its ability to form self-assembled monolayers and its use as a chiral agent set it apart from other thiol alcohols .

Properties

IUPAC Name

1-sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXNFGOYOOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893058
Record name 1-Mercapto-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-47-9
Record name 1-Mercapto-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Mercaptopropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Mercapto-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-mercaptopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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